An In-depth Technical Guide to the Chemical Properties of 4-(Pyren-1-yl)butanehydrazide
An In-depth Technical Guide to the Chemical Properties of 4-(Pyren-1-yl)butanehydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyren-1-yl)butanehydrazide, also commonly known as 1-pyrenebutyric acid hydrazide, is a fluorescent labeling reagent utilized in various biochemical assays. Its core structure consists of a polycyclic aromatic hydrocarbon, pyrene, linked to a butanehydrazide functional group. The pyrene moiety provides the molecule with its characteristic fluorescence, making it a valuable tool for the detection and quantification of carbonyl-containing molecules, such as aldehydes and ketones, through the formation of a stable hydrazone linkage. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(Pyren-1-yl)butanehydrazide is presented in Table 1.
Table 1: Physicochemical Properties of 4-(Pyren-1-yl)butanehydrazide
| Property | Value | Reference |
| IUPAC Name | 4-(Pyren-1-yl)butanehydrazide | - |
| Common Name | 1-Pyrenebutyric hydrazide | [1] |
| CAS Number | 55486-13-0 | [1] |
| Molecular Formula | C₂₀H₁₈N₂O | [1] |
| Molecular Weight | 302.37 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 167-171 °C | |
| Application | Fluorescent labeling reagent | [1] |
Synthesis
The synthesis of 4-(Pyren-1-yl)butanehydrazide is typically achieved through a multi-step process starting from pyrene. The overall synthetic pathway involves the formation of 1-pyrenebutyric acid as a key intermediate.
Synthesis of 1-Pyrenebutyric Acid
The most common route for the synthesis of 1-pyrenebutyric acid involves a Friedel-Crafts acylation of pyrene with succinic anhydride, followed by a reduction of the resulting keto acid[2].
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In a suitable reaction vessel, pyrene and succinic anhydride are dissolved in an appropriate solvent such as nitrobenzene.
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The mixture is cooled in an ice-salt bath to 0-5 °C.
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Anhydrous aluminum chloride (AlCl₃) is added portion-wise with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for 24-48 hours.
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The reaction is quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
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The organic solvent (nitrobenzene) is removed by steam distillation.
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The crude solid of 4-oxo-4-(pyren-1-yl)butyric acid is collected by filtration, washed with water, and dried[2].
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A mixture of 4-oxo-4-(pyren-1-yl)butyric acid, potassium hydroxide, and 85% hydrazine hydrate is prepared in diethylene glycol.
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The mixture is heated to reflux for 1.5 hours.
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Water and excess hydrazine are removed by distillation until the solution temperature reaches 195-200 °C.
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The reaction mixture is maintained at this temperature for an additional 4 hours.
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After cooling, the mixture is poured into dilute hydrochloric acid to precipitate the product.
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The crude 1-pyrenebutyric acid is collected by filtration, washed with water, and can be further purified by recrystallization[2].
Synthesis of 4-(Pyren-1-yl)butanehydrazide
The final step involves the conversion of 1-pyrenebutyric acid to its corresponding hydrazide. This is typically achieved by reacting the carboxylic acid with hydrazine hydrate. A general method for the synthesis of hydrazides from esters (which can be formed from the carboxylic acid) is described in the literature[3].
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1-Pyrenebutyric acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.
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The ester and an excess of hydrazine hydrate are added to a reaction vessel, often without an additional solvent.
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The mixture is heated to reflux for a period of 0.5 to 2 hours.
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The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
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Upon completion, excess hydrazine hydrate and the alcohol byproduct are removed under reduced pressure to yield the crude 4-(Pyren-1-yl)butanehydrazide[3]. The product can then be purified by recrystallization.
Logical Relationships in Synthesis
The synthesis of 4-(Pyren-1-yl)butanehydrazide follows a logical progression of reactions, each building upon the previous step to construct the final molecule.
